
N-(4-Cyanooxan-4-yl)-6-methylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Cyanooxan-4-yl)-6-methylpyridine-3-carboxamide, also known as COC-1, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a small molecule inhibitor of a class of enzymes known as histone deacetylases (HDACs), which are involved in the regulation of gene expression.
作用机制
N-(4-Cyanooxan-4-yl)-6-methylpyridine-3-carboxamide is a small molecule inhibitor of HDACs, which are enzymes involved in the regulation of gene expression. HDACs remove acetyl groups from histone proteins, leading to the condensation of chromatin and repression of gene expression. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones and activation of gene expression. This results in the induction of cell cycle arrest, apoptosis, and differentiation of cancer cells, as well as neuroprotection and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it induces cell cycle arrest, apoptosis, and differentiation by regulating the expression of genes involved in these processes. In neurodegenerative diseases, it has been shown to protect neurons from oxidative stress and inflammation by activating genes involved in neuroprotection. In inflammatory disorders, it has been shown to reduce inflammation by regulating the expression of genes involved in the inflammatory response.
实验室实验的优点和局限性
N-(4-Cyanooxan-4-yl)-6-methylpyridine-3-carboxamide has several advantages for lab experiments. It is a small molecule inhibitor of HDACs, which makes it easy to administer and study in vitro and in vivo. It has been extensively studied for its potential therapeutic applications in various diseases, which makes it a well-characterized compound. However, there are also some limitations to using this compound in lab experiments. It has been shown to have off-target effects on other enzymes, which may complicate the interpretation of results. In addition, the optimal dose and treatment duration of this compound may vary depending on the disease and cell type being studied.
未来方向
There are several future directions for research on N-(4-Cyanooxan-4-yl)-6-methylpyridine-3-carboxamide. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, neurodegenerative diseases, and inflammatory disorders. Another direction is to study its mechanism of action in more detail, including its effects on specific genes and signaling pathways. In addition, there is a need to develop more specific and potent HDAC inhibitors, which may have fewer off-target effects and better therapeutic efficacy. Finally, there is a need to study the pharmacokinetics and pharmacodynamics of this compound in animal models and human clinical trials, which may provide valuable information for its potential use as a therapeutic agent.
合成方法
The synthesis of N-(4-Cyanooxan-4-yl)-6-methylpyridine-3-carboxamide involves several steps, starting from commercially available starting materials. The first step involves the formation of a pyridine ring by reacting 2-chloro-6-methylpyridine with sodium amide. The resulting intermediate is then reacted with ethyl cyanoacetate to form the corresponding cyanoester. This is followed by hydrolysis of the cyanoester to give the carboxylic acid. The final step involves the reaction of the carboxylic acid with oxalyl chloride and subsequent reaction with ammonia to give this compound.
科学研究应用
N-(4-Cyanooxan-4-yl)-6-methylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammatory disorders. HDAC inhibitors have been shown to have anti-tumor effects by inducing cell cycle arrest, apoptosis, and differentiation of cancer cells. This compound has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. In addition, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been shown to have anti-inflammatory effects in animal models of inflammatory disorders, such as rheumatoid arthritis.
属性
IUPAC Name |
N-(4-cyanooxan-4-yl)-6-methylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-10-2-3-11(8-15-10)12(17)16-13(9-14)4-6-18-7-5-13/h2-3,8H,4-7H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBHUMGURMAFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2(CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

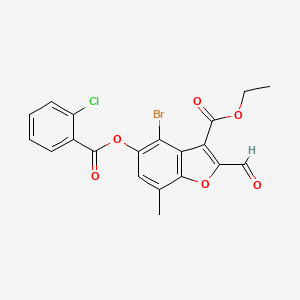
![N-(4-methylphenyl)-2-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-hydrazinecarboxamide](/img/structure/B2821005.png)
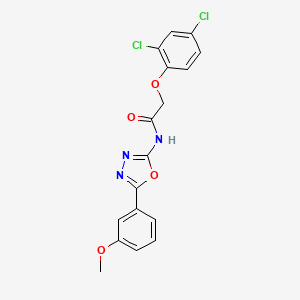
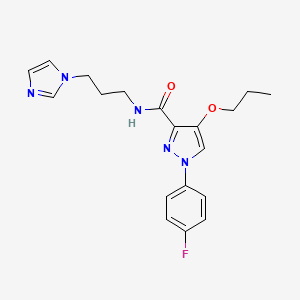

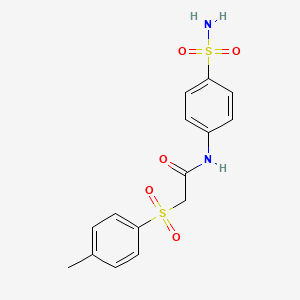
![N-Methyl-3-(methylamino)-N-[2-(methylamino)-2-oxoethyl]propanamide;hydrochloride](/img/structure/B2821013.png)
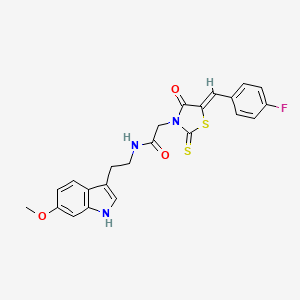
![N-[1-(4-fluorophenyl)ethyl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B2821015.png)
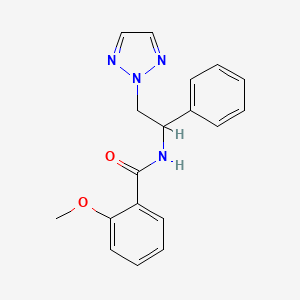
![methyl 2-(2-(3-(isopropylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetate](/img/structure/B2821018.png)
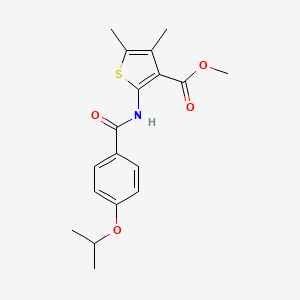
![N-(2-benzoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2821022.png)
![(4,4-Difluorocyclohexyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2821023.png)